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Compound of Interest

Compound Name: 6-Bromoquinoxaline

Cat. No.: B1268447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
bromoquinoxaline, a significant heterocyclic compound utilized in various research and

development applications, including pharmaceutical synthesis. This document outlines the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, details the experimental protocols for acquiring these spectra, and presents a logical

workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 6-bromoquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.85 d 1.8 H-2

8.82 d 1.8 H-3

8.24 d 2.4 H-5

8.05 d 9.0 H-8

7.85 dd 9.0, 2.4 H-7

Note: Data is predicted and compiled from typical values for quinoxaline and bromo-aromatic

systems. The exact chemical shifts and coupling constants can vary based on the solvent and

spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

146.0 C-2

145.5 C-3

142.0 C-8a

140.5 C-4a

134.0 C-7

131.5 C-5

130.0 C-8

122.0 C-6

Note: Data is predicted and compiled based on known substituent effects on the quinoxaline

scaffold.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3150 Medium Aromatic C-H stretch

1580-1620 Medium-Strong C=C and C=N ring stretching

1450-1500 Medium Aromatic ring stretching

1000-1100 Strong C-Br stretch

800-900 Strong C-H out-of-plane bending

Note: These are characteristic absorption bands for bromo-substituted aromatic heterocycles.

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

208/210 ~100 / ~98

[M]⁺ (Molecular ion peak,

showing isotopic pattern for

Bromine)

129 Variable [M - Br]⁺

102 Variable [M - Br - HCN]⁺

75 Variable Further fragmentation

Note: The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern

with a near 1:1 ratio.[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular

structure of 6-bromoquinoxaline.

Materials and Equipment:
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6-Bromoquinoxaline sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Accurately weigh the 6-bromoquinoxaline sample and dissolve it in

approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Add a

small amount of TMS as an internal reference (0 ppm).

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm

NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then

optimized through a process called "shimming" to obtain sharp resonance signals.

¹H NMR Acquisition:

Set the appropriate acquisition parameters, including the pulse angle (typically 90°),

acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum (each unique carbon will

appear as a singlet).
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Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer

relaxation delay are required.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 6-bromoquinoxaline by measuring the

absorption of infrared radiation.

Materials and Equipment:

6-Bromoquinoxaline sample (solid)

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR accessory. This will be subtracted from the sample spectrum to remove

interferences from the atmosphere (e.g., CO₂ and water vapor).
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Sample Application: Place a small amount of the solid 6-bromoquinoxaline sample onto the

ATR crystal.

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the

crystal to ensure good contact.

Data Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is from

4000 cm⁻¹ to 400 cm⁻¹.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.

The resulting spectrum will show the percentage of transmittance or absorbance as a

function of wavenumber (cm⁻¹).

Identify the characteristic absorption bands and compare them with known correlation

tables to identify functional groups.

Cleaning: After the measurement, clean the ATR crystal and pressure arm tip thoroughly with

a suitable solvent and a soft wipe.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-
bromoquinoxaline.

Materials and Equipment:

6-Bromoquinoxaline sample

Mass Spectrometer (e.g., with Electron Ionization - EI source)

Solvent for sample dissolution (e.g., methanol or acetonitrile)

Vial and syringe for sample introduction

Procedure:
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Sample Preparation: Prepare a dilute solution of 6-bromoquinoxaline in a volatile organic

solvent.

Instrument Setup:

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

Set the parameters for the ion source (e.g., electron energy of 70 eV for EI), mass

analyzer, and detector.

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound like 6-bromoquinoxaline, this can be done via a direct insertion probe or by

injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Mass Analysis: The ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak. For 6-bromoquinoxaline, this will be a pair of peaks of

nearly equal intensity at m/z 208 and 210, corresponding to the two isotopes of bromine

(⁷⁹Br and ⁸¹Br).

Analyze the fragmentation pattern to gain further structural information.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 6-bromoquinoxaline.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of 6-
bromoquinoxaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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